molecular formula C14H11BrS B14515271 5-Bromo-2,3-dimethylnaphtho[1,2-B]thiophene CAS No. 62615-55-8

5-Bromo-2,3-dimethylnaphtho[1,2-B]thiophene

Cat. No.: B14515271
CAS No.: 62615-55-8
M. Wt: 291.21 g/mol
InChI Key: KYEXQBHBBPQQFS-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dimethylnaphtho[1,2-B]thiophene is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom and two methyl groups attached to a naphtho[1,2-B]thiophene core. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-dimethylnaphtho[1,2-B]thiophene can be achieved through various synthetic routes. One common method involves the bromination of 2,3-dimethylnaphtho[1,2-B]thiophene using bromine in acetic acid or chloroform as a solvent . Another approach is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boron reagent with a halogenated thiophene derivative under palladium catalysis .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale bromination reactions. These reactions are typically carried out in reactors with precise control over temperature and reaction conditions to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dimethylnaphtho[1,2-B]thiophene is primarily based on its ability to interact with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,3-dimethylnaphtho[1,2-B]thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and methyl groups on the naphtho[1,2-B]thiophene core enhances its reactivity and potential for diverse applications in various fields .

Properties

CAS No.

62615-55-8

Molecular Formula

C14H11BrS

Molecular Weight

291.21 g/mol

IUPAC Name

5-bromo-2,3-dimethylbenzo[g][1]benzothiole

InChI

InChI=1S/C14H11BrS/c1-8-9(2)16-14-11-6-4-3-5-10(11)13(15)7-12(8)14/h3-7H,1-2H3

InChI Key

KYEXQBHBBPQQFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C=C(C3=CC=CC=C32)Br)C

Origin of Product

United States

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